5-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrolidinone core through cyclization reactions.
- Introduction of the benzoyl group via Friedel-Crafts acylation.
- Attachment of the benzodioxole and fluorophenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may include the use of halogenating agents or organometallic reagents.
Major Products
The major products from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological activities.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C24H16FNO5 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(4E)-5-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H16FNO5/c25-16-7-9-17(10-8-16)26-21(15-6-11-18-19(12-15)31-13-30-18)20(23(28)24(26)29)22(27)14-4-2-1-3-5-14/h1-12,21,27H,13H2/b22-20+ |
InChI Key |
SPIVMDMBZVFLJG-LSDHQDQOSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3/C(=C(/C4=CC=CC=C4)\O)/C(=O)C(=O)N3C5=CC=C(C=C5)F |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(=C(C4=CC=CC=C4)O)C(=O)C(=O)N3C5=CC=C(C=C5)F |
Origin of Product |
United States |
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